
6-Methyl-1,3,5-oxadiazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,3,5-oxadiazine-2,4-dione, also known as Methylglyoxal-bis(guanylhydrazone) or MGBG, is a synthetic compound that has been widely used in scientific research. It belongs to the family of guanylhydrazones, which are known to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Therefore, MGBG has been studied for its potential as an anti-cancer agent.
Mécanisme D'action
MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
MGBG has been shown to inhibit the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MGBG in lab experiments are that it is a synthetic compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to work with. The limitations of using MGBG in lab experiments are that it is a synthetic compound that may not accurately represent the natural compounds found in living organisms. Additionally, MGBG may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
1. Investigate the potential of MGBG as an anti-cancer agent in vivo.
2. Study the effects of MGBG on other cellular processes besides polyamine biosynthesis.
3. Develop more specific inhibitors of ODC that do not have off-target effects.
4. Investigate the potential of MGBG as a therapeutic agent for other diseases besides cancer.
5. Study the effects of MGBG on the immune system.
6. Investigate the potential of MGBG as a tool for studying the role of polyamines in cellular processes.
Conclusion:
MGBG is a synthetic compound that has been widely used in scientific research. It inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. MGBG has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG has also been proposed as a potential therapeutic agent for other diseases besides cancer. Future research should focus on investigating the potential of MGBG in vivo and developing more specific inhibitors of ODC that do not have off-target effects.
Méthodes De Synthèse
MGBG can be synthesized through the reaction of methylglyoxal with guanylhydrazine. The reaction yields MGBG as a white crystalline solid, which is soluble in water and ethanol.
Applications De Recherche Scientifique
MGBG has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG works by inhibiting the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.
Propriétés
Numéro CAS |
102618-92-8 |
|---|---|
Nom du produit |
6-Methyl-1,3,5-oxadiazine-2,4-dione |
Formule moléculaire |
C4H4N2O3 |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
6-methyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-3(7)6-4(8)9-2/h1H3,(H,6,7,8) |
Clé InChI |
QBMIANQSGJJBBN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)NC(=O)O1 |
SMILES canonique |
CC1=NC(=O)NC(=O)O1 |
Synonymes |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




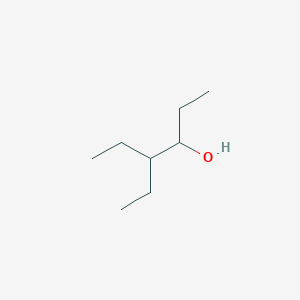

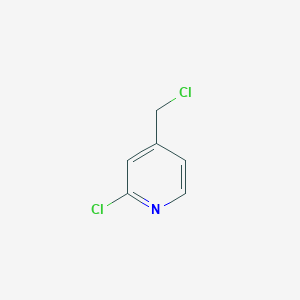
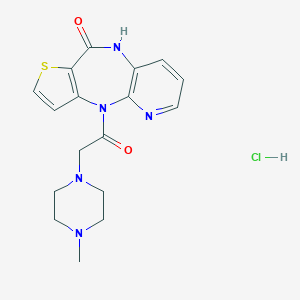
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
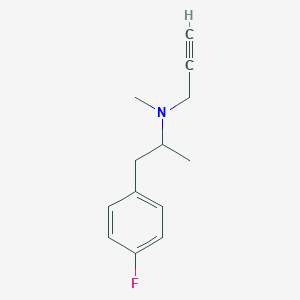
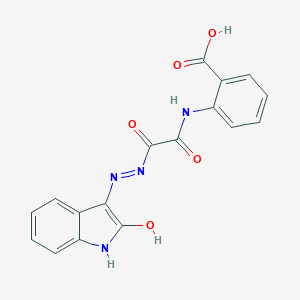
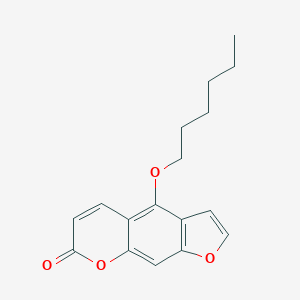

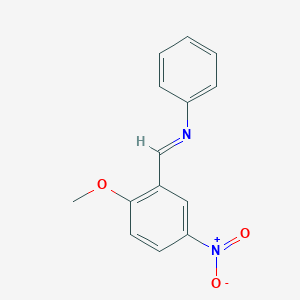
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
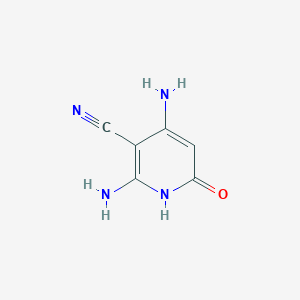
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)